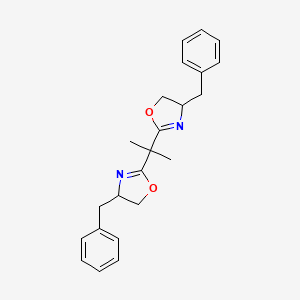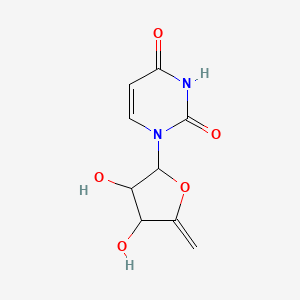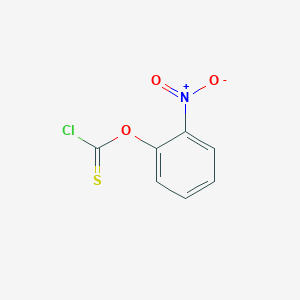
2-Nitrophenyl chlorothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S. It is a derivative of phenyl chlorothioformate, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
2-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like chloroform. The reaction is carried out at low temperatures, around 0-5°C, to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
2-Nitrophenyl chlorothioformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-nitrophenol and carbon dioxide.
Reduction: It can be reduced to form 2-aminophenyl chlorothioformate under specific conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: It is used in the modification of peptides and proteins, aiding in the study of protein functions and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl chlorothioformate involves its reactivity towards nucleophiles. The compound’s chlorothioformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to form stable products such as carbamates and ureas.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenyl chlorothioformate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar applications but has different reactivity due to the position of the nitro group.
Phenyl chlorothioformate: Lacks the nitro group, making it less reactive in certain conditions.
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of various chemicals but has different functional groups .
The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitro and chlorothioformate groups, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
31836-20-1 |
|---|---|
Molekularformel |
C7H4ClNO3S |
Molekulargewicht |
217.63 g/mol |
IUPAC-Name |
O-(2-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H |
InChI-Schlüssel |
YAHJUSXRFBAZJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
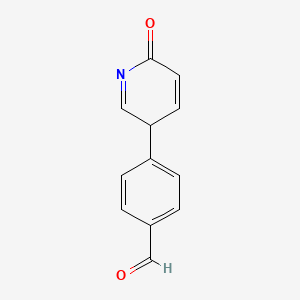
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
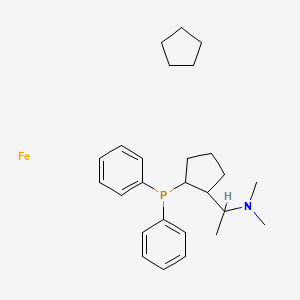
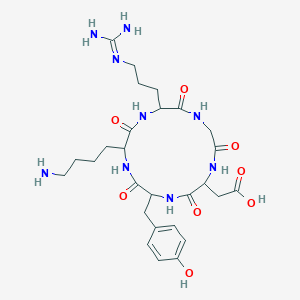
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)

![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)


![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
